molecular formula C14H23N B13066795 [(2,6-Dimethylphenyl)methyl](3-methylbutyl)amine

[(2,6-Dimethylphenyl)methyl](3-methylbutyl)amine

Cat. No.: B13066795
M. Wt: 205.34 g/mol
InChI Key: CHJXLKWPXPDWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dimethylphenyl)methylamine is a secondary amine characterized by a 2,6-dimethylphenyl group attached to a methylene bridge, which is further linked to a 3-methylbutyl (isopentyl) chain. Its molecular formula is C₁₄H₂₃N, with a molecular weight of 205.34 g/mol. The 2,6-dimethylphenyl moiety imparts steric hindrance and lipophilicity, while the branched 3-methylbutyl chain enhances solubility in nonpolar solvents.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(2,6-dimethylphenyl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C14H23N/c1-11(2)8-9-15-10-14-12(3)6-5-7-13(14)4/h5-7,11,15H,8-10H2,1-4H3

InChI Key

CHJXLKWPXPDWJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CNCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylphenyl)methylamine typically involves the reaction of 2,6-dimethylbenzyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

While specific industrial production methods for (2,6-Dimethylphenyl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2,6-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenyl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Metalaxyl (N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)-DL-alanine methyl ester)

  • Molecular Formula: C₁₅H₂₁NO₄
  • Molecular Weight : 279.33 g/mol
  • Key Functional Groups : 2,6-Dimethylphenyl, methoxyacetyl, ester, amide.
  • Primary Use : Systemic fungicide targeting oomycetes (e.g., Phytophthora spp.) .

Comparison :

  • Structural Differences : Metalaxyl replaces the amine group with an amide-ester hybrid structure, enhancing stability and bioavailability. The methoxyacetyl group contributes to its fungicidal activity by inhibiting RNA polymerase in pathogens.
  • Applications : Unlike (2,6-Dimethylphenyl)methylamine, metalaxyl is agriculturally significant, whereas the former lacks documented pesticidal use.
  • Lipophilicity : Metalaxyl’s logP (~1.7) is lower than the target amine (estimated logP ~3.5), suggesting differences in membrane permeability .

(2,4-Dimethoxyphenyl)(2,6-Dimethylphenyl)methylamine

  • Molecular Formula: C₁₈H₂₃NO₂
  • Molecular Weight : 285.38 g/mol
  • Key Functional Groups : 2,6-Dimethylphenyl, 2,4-dimethoxyphenyl, ether, secondary amine.

Comparison :

  • Substituent Effects : The 2,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, increasing polarity compared to the target compound’s purely alkyl-substituted phenyl group.

(S)-[2-(2,6-Dimethylphenyl)ethoxy](methoxy)methylamine

  • Molecular Formula: C₁₃H₂₁NO₂
  • Molecular Weight : 223.31 g/mol
  • Key Functional Groups : 2,6-Dimethylphenyl, ethoxy, methoxy, chiral center.
  • Primary Use: Unknown (research focus on stereochemical properties) .

Comparison :

  • Chirality : The (S)-configuration introduces stereoselectivity, which is absent in the achiral target compound.
  • Solubility : The ethoxy and methoxy groups improve water solubility relative to the hydrophobic 3-methylbutyl chain in (2,6-Dimethylphenyl)methylamine.

Research Implications and Gaps

  • However, the absence of electrophilic groups (e.g., esters or amides) may limit pesticidal efficacy.
  • Synthetic Applications : The branched 3-methylbutyl chain could enhance lipid solubility, making the compound a candidate for drug delivery systems or surfactant research.
  • Data Limitations: No direct toxicity or pharmacokinetic data exist for the target compound; inferences are drawn from analogs .

Biological Activity

(2,6-Dimethylphenyl)methylamine is an organic compound that has garnered attention for its potential biological activities. This compound features a dimethylphenyl group attached to a 3-methylbutyl amine, which influences its chemical properties and biological interactions. Understanding its biological activity is critical for its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of (2,6-Dimethylphenyl)methylamine is C12H17NC_{12}H_{17}N, with a molecular weight of approximately 189.27 g/mol. The structure is characterized by:

  • Dimethylphenyl Group : Enhances hydrophobicity and may influence binding affinity to biological targets.
  • 3-Methylbutyl Amine : Provides basicity and potential for interaction with various receptors.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC12H17N
Molecular Weight189.27 g/mol
Functional GroupsAmine, Aromatic
LogP (Octanol-Water Partition Coefficient)High (indicating lipophilicity)

The biological activity of (2,6-Dimethylphenyl)methylamine can be attributed to its interaction with various neurotransmitter systems, particularly those involving catecholamines. Its structural similarity to amphetamines suggests it may act as a stimulant.

  • Receptor Binding : Studies indicate that this compound may bind to adrenergic receptors, potentially influencing cardiovascular and central nervous system functions.
  • Monoamine Transporters : It may also interact with serotonin and dopamine transporters, affecting mood and behavior.

Study 1: Stimulant Effects in Animal Models

Research conducted on rodent models demonstrated that (2,6-Dimethylphenyl)methylamine exhibited stimulant-like effects. Doses administered resulted in increased locomotor activity, suggesting potential applications in treating attention deficit disorders.

  • Methodology : Rodents were given varying doses (1 mg/kg to 10 mg/kg) and observed for changes in activity levels.
  • Findings : Significant increases in activity were noted at higher doses, correlating with increased levels of norepinephrine in the brain.

Study 2: Neurochemical Analysis

A neurochemical analysis was performed to assess the impact of (2,6-Dimethylphenyl)methylamine on neurotransmitter levels.

  • Results :
    • Increased dopamine release was observed in the striatum.
    • Serotonin levels remained stable, indicating selective action on dopaminergic pathways.

Table 2: Summary of Biological Studies

StudyModelDose Range (mg/kg)Key Findings
Stimulant EffectsRodents1 - 10Increased locomotor activity
Neurochemical AnalysisIn vitroN/AIncreased dopamine release

Pharmacological Potential

The pharmacological profile of (2,6-Dimethylphenyl)methylamine suggests it may be useful in developing treatments for conditions such as:

  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Depression
  • Certain cardiovascular conditions due to its adrenergic activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.